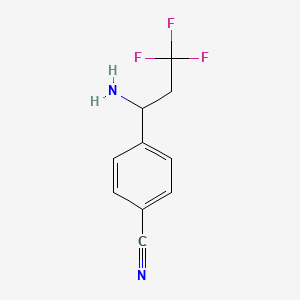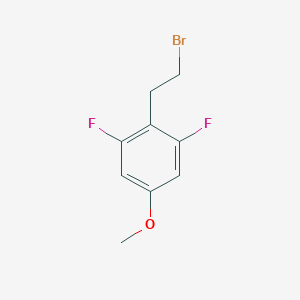
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two fluorine atoms, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-ethyl-1,3-difluoro-5-methoxybenzene. This reaction typically requires the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of brominating agent and reaction conditions is critical to achieving efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
Substitution: Products include 2-(2-Hydroxyethyl)-1,3-difluoro-5-methoxybenzene, 2-(2-Aminoethyl)-1,3-difluoro-5-methoxybenzene, and 2-(2-Mercaptoethyl)-1,3-difluoro-5-methoxybenzene.
Oxidation: Products include 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzaldehyde and 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzoic acid.
Reduction: The major product is 2-Ethyl-1,3-difluoro-5-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets in a specific manner.
Industry: The compound is used in the development of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity, modulating its overall activity.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:
2-(2-Bromoethyl)-1,3-difluorobenzene: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
2-(2-Bromoethyl)-1,3-difluoro-5-chlorobenzene: The presence of a chlorine atom instead of a methoxy group can lead to different reactivity and biological activity.
2-(2-Bromoethyl)-1,3-difluoro-5-nitrobenzene:
The presence of the methoxy group in this compound makes it unique, as it can participate in specific chemical reactions and influence the compound’s overall properties.
Eigenschaften
Molekularformel |
C9H9BrF2O |
|---|---|
Molekulargewicht |
251.07 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-1,3-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-13-6-4-8(11)7(2-3-10)9(12)5-6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
RDVSGZMMTMRQIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)F)CCBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


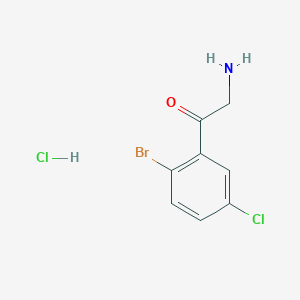
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
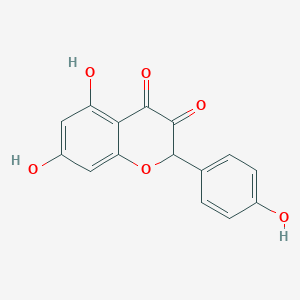
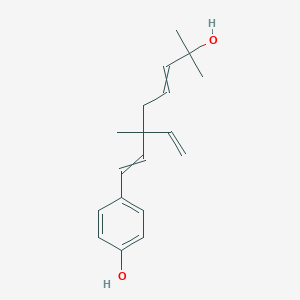
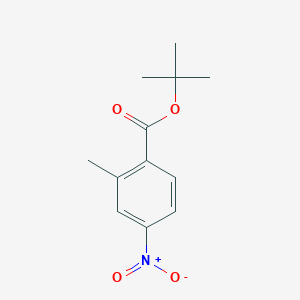
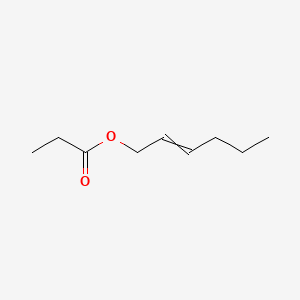
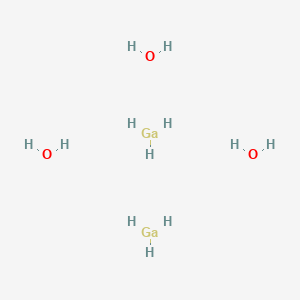
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
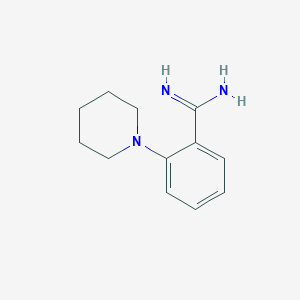
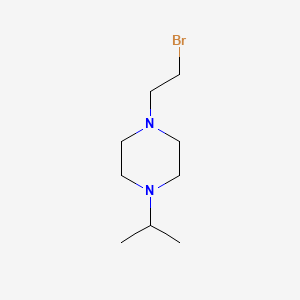
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
